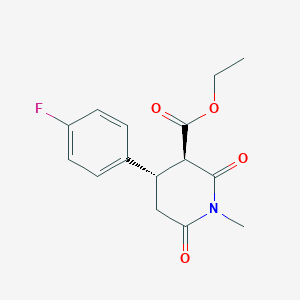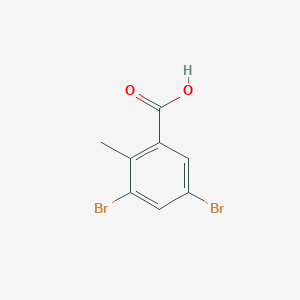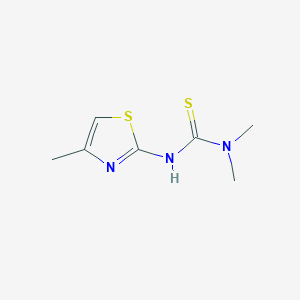
7-(2-Benzoyloxy-3-(4-(m-chlorobenzyl)-1-piperazinyl)propyl)theophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Benzoyloxy-3-(4-(m-chlorobenzyl)-1-piperazinyl)propyl)theophylline, commonly known as BCPT, is a chemical compound that belongs to the class of xanthine derivatives. It is an important drug candidate that has been extensively studied for its potential therapeutic applications.
作用機序
BCPT exerts its pharmacological effects by inhibiting the activity of phosphodiesterase (PDE) enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE enzymes, BCPT increases the levels of cAMP and cGMP, which in turn leads to the relaxation of smooth muscles and the inhibition of inflammatory mediators.
Biochemical and Physiological Effects
BCPT has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of cAMP and cGMP, which leads to the relaxation of smooth muscles and the inhibition of inflammatory mediators. BCPT has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation. Additionally, BCPT has been found to enhance the activity of natural killer cells, which play an important role in the immune response.
実験室実験の利点と制限
BCPT has a number of advantages for lab experiments. It is a well-characterized compound that is readily available in high purity. It has been extensively studied for its pharmacological effects, and its mechanism of action is well understood. However, there are some limitations to the use of BCPT in lab experiments. It has relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, it has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for the study of BCPT. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of interest is the study of its potential use in the treatment of other inflammatory disorders, such as multiple sclerosis and rheumatoid arthritis. Additionally, there is interest in the development of new derivatives of BCPT that have improved pharmacological properties. Overall, BCPT is a promising drug candidate that has the potential to be an important therapeutic agent for a variety of inflammatory disorders.
合成法
BCPT can be synthesized using a multi-step process that involves the reaction of theophylline with benzoyl chloride, followed by the reaction with 4-(m-chlorobenzyl)-1-piperazine. The final product is obtained by the reaction of the intermediate with propyl bromide. The synthesis of BCPT has been optimized to yield high purity and high yield.
科学的研究の応用
BCPT has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, bronchodilatory, and immunomodulatory effects. BCPT has been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders. It has also been studied for its potential use in the treatment of inflammation-related disorders such as arthritis, inflammatory bowel disease, and psoriasis.
特性
IUPAC Name |
[1-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN6O4/c1-31-25-24(26(36)32(2)28(31)38)35(19-30-25)18-23(39-27(37)21-8-4-3-5-9-21)17-34-13-11-33(12-14-34)16-20-7-6-10-22(29)15-20/h3-10,15,19,23H,11-14,16-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIDBXDJKNRNOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC(=CC=C4)Cl)OC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941909 |
Source


|
| Record name | 1-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Benzoyloxy-3-(4-(m-chlorobenzyl)-1-piperazinyl)propyl)theophylline | |
CAS RN |
19977-07-2 |
Source


|
| Record name | 1-Piperazineethanol, 4-(m-chlorobenzyl)-alpha-(1,3-dimethyl-7-xanthinylmethyl)-, benzoate (ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019977072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

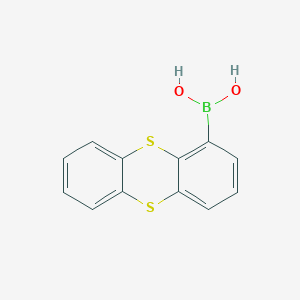
![Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)](/img/structure/B34496.png)
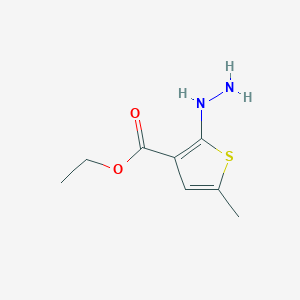
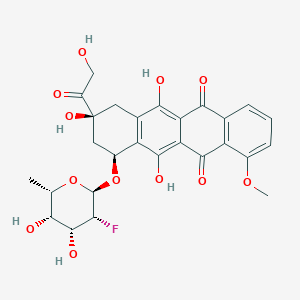
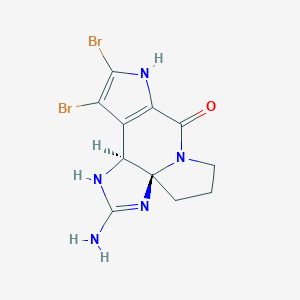

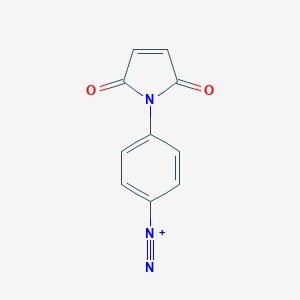
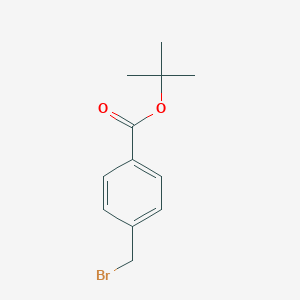
![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)
